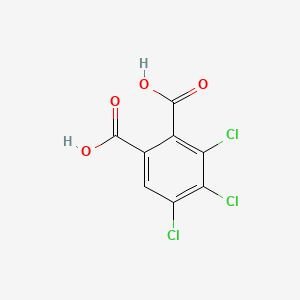
3,4,5-Trichlorophthalic acid
Overview
Description
3,4,5-Trichlorophthalic acid is a chlorinated aromatic compound with the molecular formula C8H3Cl3O4 and a molecular weight of 269.47 g/mol . This compound is primarily used in the production of polyvinyl chloride (PVC) and as a reactive intermediate in organic synthesis . It is characterized by the presence of three chlorine atoms substituted at positions 3, 4, and 5 on the benzene ring, making it a highly chlorinated derivative of phthalic acid .
Mechanism of Action
3,4,5-Trichlorophthalic Acid is a chemical compound with the molecular formula C8H3Cl3O4 and a molecular weight of 269.47 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trichlorophthalic acid is typically synthesized through the chlorination of phthalic anhydride using chlorine and sodium chloride or potassium chloride . The reaction conditions involve the use of a chlorinating agent and a suitable solvent to facilitate the substitution of hydrogen atoms on the benzene ring with chlorine atoms.
Industrial Production Methods
In industrial settings, the compound can be produced on a large scale by the selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride using zinc dust in aqueous sodium hydroxide . This method ensures high yield and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichlorophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust in aqueous sodium hydroxide is commonly used for selective hydrodechlorination.
Substitution: Reagents such as sodium nitrite and dimethyl sulfate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives of phthalic acid, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-Trichlorophthalic acid has several scientific research applications, including:
Biology: The compound’s chlorinated structure makes it a useful tool in studying the effects of chlorinated aromatic compounds on biological systems.
Industry: It is used in the production of polyvinyl chloride (PVC), a widely used plastic material.
Comparison with Similar Compounds
Similar Compounds
3,4,6-Trichlorophthalic acid: Another chlorinated derivative of phthalic acid, differing in the position of chlorine atoms.
3,4,5,6-Tetrachlorophthalic anhydride: A precursor used in the synthesis of 3,4,5-Trichlorophthalic acid.
Uniqueness
This compound is unique due to its specific substitution pattern of chlorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the production of PVC and as a reactive intermediate in organic synthesis .
Properties
IUPAC Name |
3,4,5-trichlorophthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3O4/c9-3-1-2(7(12)13)4(8(14)15)6(11)5(3)10/h1H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXQXRTVKOXDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149258 | |
| Record name | Benzenedicarboxylic acid, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110471-68-6 | |
| Record name | Benzenedicarboxylic acid, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenedicarboxylic acid, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[(N-4-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320198.png)
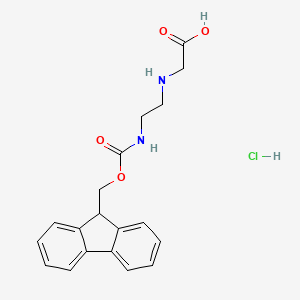
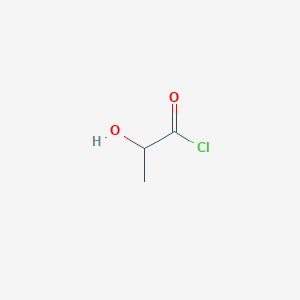
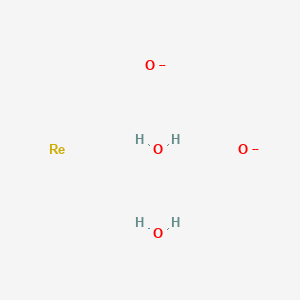
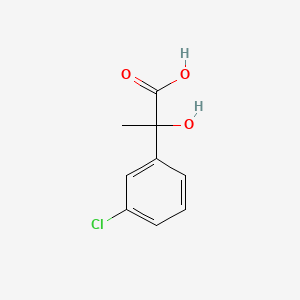


![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)

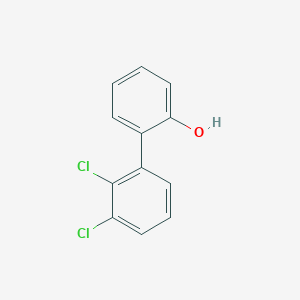


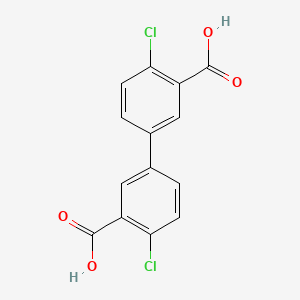
![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)
